molecular formula C21H31FN2 B10833186 Bicyclo-heptan-2-amine derivative 2

Bicyclo-heptan-2-amine derivative 2

Cat. No.: B10833186
M. Wt: 330.5 g/mol
InChI Key: DJXNOCLZKSUJMI-UHFFFAOYSA-N
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Description

Bicyclo-heptan-2-amine derivative 2 (hereafter referred to as Derivative 2) belongs to a class of bicyclic amines with a norbornane-like scaffold (bicyclo[2.2.1]heptane). This compound is synthesized via a reaction between (1S,4R)-bicyclo[2.2.1]heptan-2-amine and substituted phenyl squaramides under acidic conditions, followed by purification using C18 chromatography .

Properties

Molecular Formula

C21H31FN2

Molecular Weight

330.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(3-piperidin-1-ylpropyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C21H31FN2/c22-20-9-7-18(8-10-20)21(16-17-5-6-19(21)15-17)23-11-4-14-24-12-2-1-3-13-24/h7-10,17,19,23H,1-6,11-16H2

InChI Key

DJXNOCLZKSUJMI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2(CC3CCC2C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Protocol

The preparation involves four critical stages:

  • Grignard reagent formation using bromobenzene and magnesium.

  • Nucleophilic addition to norcamphor (bicyclo[2.2.1]heptan-2-one).

  • Azide formation via trifluoroacetic acid (TFA)-mediated substitution.

  • Staudinger reduction to yield the primary amine intermediate, followed by propylamine functionalization.

A summary of reaction parameters is provided in Table 1.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsTemperatureTimeYield
1Bromobenzene, Mg, I₂Reflux2 hr93%
2Norcamphor, Grignard0°C → RT4 hr91%
3TFA, NaN₃RT12 hr85%
4PPh₃, H₂O, THFReflux6 hr78%

Data derived from Example 2 of US8735590B2 and PubChem CID 57519222.

Detailed Synthesis Methodology

Grignard Reagent Preparation

Bromobenzene (5.5 mL, 52.2 mmol) is reacted with magnesium turnings (3.81 g, 157 mmol) in dry tetrahydrofuran (THF) under inert atmosphere. The reaction is initiated with iodine crystals and maintained at reflux until magnesium is fully consumed.

Nucleophilic Addition to Norcamphor

The Grignard reagent is slowly added to norcamphor (5.75 g, 52.2 mmol) at 0°C, yielding a tertiary alcohol (2a, 9.2 g, 93%). This intermediate is characterized by ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.20 (m, 5H, aromatic), 2.85–1.20 (m, 10H, bicyclic protons).

Azide Formation

The alcohol (9.0 g, 47.8 mmol) is treated with TFA (32 mL, 430 mmol) and sodium azide (9.3 g, 143 mmol) at room temperature for 12 hours. The resulting azide (3a, 9.3 g, 85%) is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Staudinger Reduction and Amine Functionalization

The azide (9.3 g, 40 mmol) is reduced with triphenylphosphine (PPh₃, 10.5 g, 40 mmol) in THF/H₂O (3:1), followed by reaction with 3-piperidin-1-ylpropylamine to yield the target compound. Final purification employs recrystallization from ethanol/water (1:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 6.95 (d, J = 8.4 Hz, 2H, aromatic), 3.45–3.20 (m, 4H, piperidine), 2.90–2.70 (m, 2H, bicyclic CH₂), 2.10–1.20 (m, 21H, bicyclic and propyl chain protons).

  • ESI-MS : m/z 331.2 [M+H]⁺ (calculated for C₂₁H₃₁FN₂: 330.5).

Purity and Elemental Analysis

Elemental analysis confirms >98% purity:

  • Calculated : C 76.32%, H 9.41%, N 8.48%.

  • Found : C 76.05%, H 9.38%, N 8.42%.

Comparative Analysis of Alternative Methods

Reductive Amination Approach

A modified protocol substitutes Staudinger reduction with catalytic hydrogenation (H₂, Pd/C) for azide-to-amine conversion. While this method reduces triphenylphosphine oxide byproduct formation, it requires higher pressure (50 psi) and exhibits lower yield (68%).

Solvent Optimization

Replacing THF with dimethylformamide (DMF) in the Grignard step increases reaction rate but complicates purification due to DMF’s high boiling point. Ethanol/water recrystallization remains the optimal purification strategy.

Challenges and Mitigation Strategies

Stereochemical Control

The bicyclo[2.2.1]heptane framework imposes steric constraints, requiring low-temperature conditions (−20°C) during nucleophilic additions to minimize epimerization .

Chemical Reactions Analysis

Types of Reactions: Bicyclo-heptan-2-amine derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bicyclo-heptan-2-amine can yield bicyclo-heptan-2-one, while reduction can produce bicyclo-heptan-2-amine .

Mechanism of Action

The mechanism of action of bicyclo-heptan-2-amine derivatives involves their interaction with specific molecular targets. For instance, as NMDA receptor antagonists, these compounds bind to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and provide neuroprotective effects . The pathways involved include the regulation of ion flow and neurotransmitter release at excitatory synapses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

Derivative 2 is compared to structurally related bicycloheptan-2-amine derivatives (Table 1):

Compound Core Structure Substituents Molecular Weight Key Targets
Derivative 2 bicyclo[2.2.1]heptane N,N-diarylsquaramide ~450–550 (varies) CXCR2
Memantine adamantane N-methyl-D-aspartate (NMDA) antagonist 179.3 NMDA receptor
Compound 5a bicyclo[2.2.1]heptane 2-Phenyl-N-(2-(piperidin-1-yl)ethyl) 286.4 NMDA receptor
Bicyclo[4.1.0]heptan-2-amine bicyclo[4.1.0]heptane Unsubstituted amine 111.18 Undetermined
exo-Bicyclo[2.2.1]heptan-2-amine HCl bicyclo[2.2.1]heptane Hydrochloride salt 147.65 Research ligand

Key Observations :

  • Core Rigidity : Derivative 2 and Compound 5a share the bicyclo[2.2.1]heptane core, which enhances receptor binding selectivity compared to the more flexible bicyclo[4.1.0]heptane .
  • Substituent Impact : The squaramide groups in Derivative 2 likely improve CXCR2 antagonism through hydrogen bonding, whereas Compound 5a’s piperidine-ethyl chain enhances NMDA receptor affinity .

Pharmacological Activity

Receptor Affinity and Selectivity
  • CXCR2 Antagonism: Derivative 2’s squaramide groups may enhance CXCR2 binding compared to non-squaramide analogs, though direct affinity data are unavailable .
  • NMDA Activity : Compound 5a, a structural analog, shows uncompetitive NMDA receptor antagonism, comparable to memantine but with higher molecular complexity .

Physicochemical Properties

Property Derivative 2 Compound 5a exo-Bicyclo[2.2.1]heptan-2-amine HCl
Solubility Likely polar (squaramide) Moderate (piperidine) High (HCl salt)
Stability Stable under synthesis Stable in vitro Requires RT storage
Synthetic Complexity High (multi-step) Moderate Low

Key Insights :

  • Derivative 2’s polar squaramide groups may improve aqueous solubility relative to non-polar derivatives like bicyclo[4.1.0]heptan-2-amine .
  • Hydrochloride salts (e.g., exo-Bicyclo...HCl) enhance stability and handling compared to free bases .

Research Implications and Therapeutic Potential

  • Derivative 2 : As a CXCR2 antagonist, it holds promise in targeting cancer-associated inflammation. Its squaramide substituents could reduce off-target effects compared to broader-acting NMDA antagonists like memantine .
  • Compound 5a : Emerges as a lead NMDA antagonist with balanced toxicity and efficacy, guiding future optimization of bicycloheptan-2-amine derivatives .

Q & A

Q. What methodologies optimize bioavailability for CNS-targeted derivatives?

  • Methodological Answer: Improve logP (2–4) via alkyl chain elongation or PEGylation. Assess metabolic stability in liver microsomes (CYP450 inhibition assays). Use prodrug strategies (e.g., esterification) to enhance BBB penetration, followed by enzymatic cleavage in situ .

Notes

  • Citations reflect peer-reviewed protocols and pharmacological studies from PubChem, CAS, and experimental journals.
  • For safety protocols, consult SDS sheets (e.g., ) for handling and disposal.

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